1-(1-Cyclopropylideneethyl)-2-methoxybenzene

Lipophilicity Chromatography ADME Prediction

1-(1-Cyclopropylideneethyl)-2-methoxybenzene (CAS 918831-66-0) is a small-molecule organic compound (C₁₂H₁₄O, MW 174.24 g/mol) belonging to the alkylidenecyclopropane class, featuring a cyclopropylidene moiety conjugated with an ortho-methoxy-substituted benzene ring. The compound is cataloged in PubChem (CID and the EPA DSSTox database (DTXSID70845021), and is commercially available from multiple research chemical suppliers.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 918831-66-0
Cat. No. B12622571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclopropylideneethyl)-2-methoxybenzene
CAS918831-66-0
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(=C1CC1)C2=CC=CC=C2OC
InChIInChI=1S/C12H14O/c1-9(10-7-8-10)11-5-3-4-6-12(11)13-2/h3-6H,7-8H2,1-2H3
InChIKeyKJFQGUYLHYTYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclopropylideneethyl)-2-methoxybenzene (CAS 918831-66-0): Baseline for Research Procurement


1-(1-Cyclopropylideneethyl)-2-methoxybenzene (CAS 918831-66-0) is a small-molecule organic compound (C₁₂H₁₄O, MW 174.24 g/mol) belonging to the alkylidenecyclopropane class, featuring a cyclopropylidene moiety conjugated with an ortho-methoxy-substituted benzene ring [1]. The compound is cataloged in PubChem (CID 71426260) and the EPA DSSTox database (DTXSID70845021), and is commercially available from multiple research chemical suppliers . Its structural motif—a strained exocyclic methylenecyclopropane linked to an electron-rich aromatic ring—positions it as a versatile intermediate in palladium-catalyzed cross-coupling and cyclization reactions, as well as a scaffold for medicinal chemistry exploration [2].

Why 1-(1-Cyclopropylideneethyl)-2-methoxybenzene Cannot Be Interchanged with Positional Isomers or De-Methoxy Analogs


Positional isomerism on the aromatic ring of 1-(1-cyclopropylideneethyl)-methoxybenzenes produces non-identical physicochemical and electronic profiles that directly impact chromatographic behavior, membrane permeability predictions, and synthetic utility. The ortho-methoxy substitution pattern in the target compound (CAS 918831-66-0) yields a computed XLogP3 of 3.1, compared to 3.5 for the meta-isomer (CAS 11019361) [1][2]. This logP difference of 0.4 log units translates to a ~2.5-fold difference in predicted partition coefficient, which is significant for reversed-phase HPLC retention time and for structure-activity relationship (SAR) studies where lipophilicity modulates target binding [1]. Furthermore, the ortho-methoxy group introduces steric and electronic directing effects absent in the para-isomer (CAS 534619-05-1), altering regiochemical outcomes in electrophilic aromatic substitution and metal-catalyzed C–H functionalization reactions [3]. The cyclopropylideneethyl group itself confers distinct reactivity in palladium(0)-catalyzed allylic substitution, where cyclopropylideneethyl esters demonstrate complete regioselectivity in contrast to standard allylic acetates [4].

Quantitative Differentiation Evidence for 1-(1-Cyclopropylideneethyl)-2-methoxybenzene (918831-66-0)


Lipophilicity (XLogP3) Comparison: Ortho vs. Meta vs. Para Methoxy Isomers

The ortho-methoxy isomer (target compound) exhibits a computed XLogP3 of 3.1, compared to 3.5 for the meta-methoxy isomer and 3.2625 for the para-methoxy isomer [1][2]. The 0.4 logP unit difference between ortho and meta isomers indicates that the meta isomer is approximately 2.5-fold more lipophilic, which has direct implications for reversed-phase HPLC retention time prediction and for in silico ADME modeling where lipophilicity influences membrane permeability and metabolic stability predictions [1].

Lipophilicity Chromatography ADME Prediction

Topological Polar Surface Area (TPSA) Identity Across Methoxy Positional Isomers

All three methoxy positional isomers (ortho, meta, para) share an identical computed Topological Polar Surface Area (TPSA) of 9.2 Ų [1][2][3]. This TPSA value is well below the 140 Ų threshold commonly associated with poor oral bioavailability and below the 90 Ų cutoff for blood-brain barrier penetration prediction, suggesting all isomers possess favorable membrane permeability characteristics from a TPSA standpoint [1].

Polar Surface Area Membrane Permeability Drug-likeness

Rotatable Bond Count: Ortho vs. De-Methoxy Analog

The target compound possesses 2 rotatable bonds (the methoxy C–O bond and the bond connecting the aromatic ring to the cyclopropylideneethyl group), whereas the de-methoxy analog, (1-cyclopropylideneethyl)benzene (CAS 41418-59-1), possesses only 1 rotatable bond [1]. This additional rotational degree of freedom in the target compound increases conformational flexibility, which may influence crystallization behavior, melting point, and entropy-driven binding interactions [1].

Molecular Flexibility Conformational Entropy Crystallization

Palladium(0)-Catalyzed Allylic Substitution: Regioselectivity Advantage of Cyclopropylideneethyl Esters

Cyclopropylideneethyl esters, which share the core structural motif with the target compound, undergo palladium(0)-catalyzed allylic substitution with complete regioselectivity in most cases, in contrast to standard dimethylallyl acetates such as 3-methylbut-2-en-1-yl acetate, which produce isomeric mixtures [1]. Competition experiments have demonstrated that cyclopropylideneethyl acetate is more reactive than dimethylallyl acetates in Pd(0)-catalyzed nucleophilic substitution [2]. This complete regioselectivity is attributed to the unique electronic structure of the cyclopropylidene group, which directs nucleophilic attack exclusively to the terminal position of the allylic system [1].

Regioselectivity Palladium Catalysis Allylic Substitution

Intramolecular Heck Reaction: Cyclopropyl Retention with Trisubstituted Alkenes

Intramolecular Heck reactions on trisubstituted, cyclopropylidene-terminated alkenes (the structural class to which the target compound belongs) proceed with retention of the cyclopropyl moiety, whereas tetrasubstituted alkenes with methylenecyclopropane end groups react with ring opening to yield cross-conjugated trienes [1]. This divergent reactivity based on alkene substitution pattern means that the trisubstituted cyclopropylideneethyl motif in the target compound preserves the strained cyclopropane ring during palladium-catalyzed cyclization, enabling downstream chemistry that would be inaccessible with the tetrasubstituted analog [1].

Heck Reaction Cyclopropyl Retention Ring Opening

Ortho-Methoxy Steric and Electronic Directing Effects in Synthetic Transformations

The ortho-methoxy group in the target compound provides a proximal Lewis-basic oxygen that can participate in directed ortho-metalation (DoM) and chelation-assisted C–H activation, a capability absent in the para-methoxy isomer (CAS 534619-05-1) and attenuated in the meta-isomer (CAS 11019361) due to geometric constraints [1]. The methoxy group is a moderate ortho/para-directing group in electrophilic aromatic substitution (EAS), but only the ortho isomer places the methoxy oxygen within bonding distance of the cyclopropylideneethyl substituent, enabling potential intramolecular interactions that modulate reactivity [1].

Ortho-Directing Effect C–H Activation Electrophilic Substitution

Optimal Application Scenarios for 1-(1-Cyclopropylideneethyl)-2-methoxybenzene in Research and Industrial Procurement


Medicinal Chemistry SAR Campaigns Requiring Ortho-Methoxy Aromatic Lipophilicity Control

In structure-activity relationship (SAR) programs where the ortho-methoxy substitution pattern is a required pharmacophoric element, the target compound provides the precise XLogP3 of 3.1 needed for consistent ADME profiling [1]. Substitution with the meta-isomer (XLogP3 = 3.5) would introduce a 0.4 logP unit deviation, potentially confounding correlations between lipophilicity and target binding or metabolic clearance [1][2]. The compound's TPSA of 9.2 Ų further supports its suitability for CNS drug discovery programs where low polar surface area is correlated with blood-brain barrier penetration [1].

Palladium-Catalyzed Synthesis of Cyclopropane-Retaining Polycyclic Frameworks

The cyclopropylideneethyl motif enables intramolecular Heck reactions with retention of the cyclopropane ring, a key advantage for constructing strained polycyclic scaffolds relevant to natural product synthesis and fragment-based drug discovery [3]. The complete regioselectivity observed in Pd(0)-catalyzed allylic substitution of cyclopropylideneethyl esters—outperforming standard allylic acetates that yield isomeric mixtures—makes this compound class the preferred entry point for synthesizing highly functionalized methylenecyclopropanes with defined stereochemistry [3][4].

Development of Ortho-Directed C–H Functionalization Methodologies

The proximity of the ortho-methoxy oxygen to the cyclopropylideneethyl-substituted aromatic carbon creates a unique steric and electronic environment that can be exploited in directed C–H activation and ortho-lithiation protocols [5]. This geometry is unavailable in the para or meta isomers, making the ortho compound the exclusive substrate for developing new methodologies that rely on chelation assistance from the methoxy group while maintaining the reactive cyclopropylidene handle for downstream diversification [5].

Chromatographic Method Development and Isomer Discrimination

The significant lipophilicity differences among the ortho (XLogP3 = 3.1), meta (3.5), and para (3.2625) isomers provide a basis for developing and validating reversed-phase HPLC or UPLC methods capable of resolving positional isomers in reaction monitoring or purity assessment workflows [1][2]. The target compound serves as a reference standard for establishing retention time windows specific to the ortho-substituted series.

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